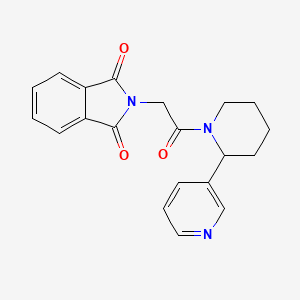
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . This specific compound has a molecular formula of C15H10N2O3 .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, including this compound, can be synthesized using simple heating and relatively quick solventless reactions . The aim of such synthesis techniques is to follow green chemistry principles .Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-3-yl group attached to a piperidin-1-yl group, which is further attached to an isoindoline-1,3-dione group via an ethyl bridge .Scientific Research Applications
Pharmaceutical Synthesis
The isoindoline-1,3-dione scaffold has garnered significant attention in pharmaceutical research. Researchers have explored its potential as a building block for novel drug candidates. The compound’s unique structure and reactivity make it an attractive starting point for designing therapeutic agents. For instance, it can serve as a precursor for developing anti-inflammatory, antiviral, or anticancer drugs .
Herbicides and Agrochemicals
Isoindoline-1,3-dione derivatives have also found applications in agriculture. Their ability to inhibit specific enzymes or pathways makes them promising candidates for herbicides and other agrochemicals. Researchers investigate their effectiveness in controlling weed growth and enhancing crop yield .
Colorants and Dyes
The isoindoline-1,3-dione core contributes to the vibrant hues of certain dyes and colorants. By modifying its substituents, chemists can fine-tune the color properties. These compounds are used in textiles, paints, and other industries where color plays a crucial role .
Polymer Additives
In polymer science, isoindoline-1,3-dione derivatives act as additives to enhance material properties. They improve mechanical strength, thermal stability, and UV resistance. These modified polymers find applications in various fields, including packaging, automotive parts, and electronics .
Organic Synthesis
The isoindoline-1,3-dione scaffold serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules through various reactions. Its reactivity allows for diverse transformations, making it valuable for creating novel compounds .
Photochromic Materials
Photochromic materials change color upon exposure to light. Isoindoline-1,3-dione derivatives have been investigated for their photochromic properties. These compounds could find use in optical devices, sensors, and smart materials .
Biological Properties and Therapeutic Potential
Understanding the structure–activity relationships of isoindoline-1,3-dione derivatives is crucial. Researchers explore their interactions with biological targets, such as receptors or enzymes. By studying their effects on cellular processes, they aim to unlock their potential as therapeutic agents .
Sustainable Synthesis Approaches
As with any field, sustainable and environmentally friendly synthetic methods are essential. Researchers strive to develop greener routes for isoindoline-1,3-dione synthesis. These approaches minimize waste, reduce hazardous reagents, and promote eco-friendly chemistry .
Safety and Hazards
Future Directions
Given the bioactivity of isoindoline-1,3-dione derivatives, future research could focus on exploring the potential applications of this compound in medicinal chemistry . For instance, isoindoline-1,3-dione derivatives have shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The interaction involves several key amino acid residues, which leads to changes in the receptor’s conformation and function .
Pharmacokinetics
In silico analysis suggests that the compound follows lipinski’s rule of five , which predicts good absorption and permeation characteristics
Result of Action
One study found that a similar compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to dopaminergic dysfunction, such as Parkinson’s disease.
properties
IUPAC Name |
2-[2-oxo-2-(2-pyridin-3-ylpiperidin-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-23-19(25)15-7-1-2-8-16(15)20(23)26)22-11-4-3-9-17(22)14-6-5-10-21-12-14/h1-2,5-8,10,12,17H,3-4,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYKHZADKLAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
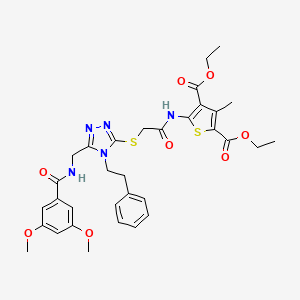
![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)
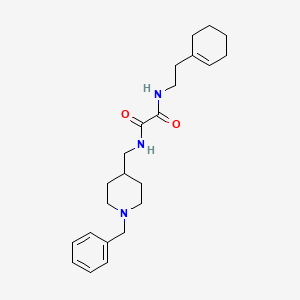
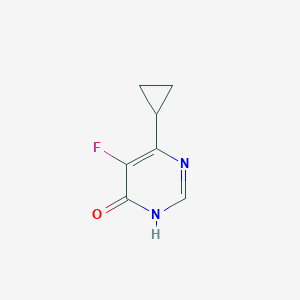

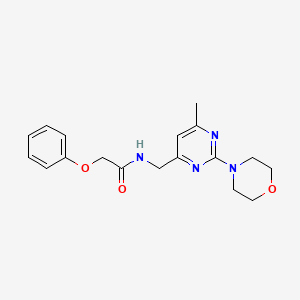
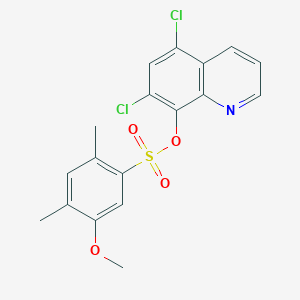

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)
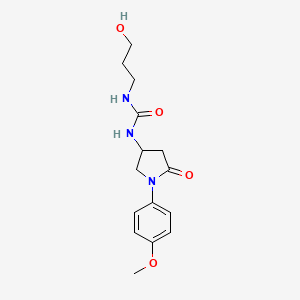
![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)